![molecular formula C21H20N4O3 B2520038 Methyl 7-(2-(benzyloxy)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 681470-89-3](/img/structure/B2520038.png)
Methyl 7-(2-(benzyloxy)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, Methyl 7-(2-(benzyloxy)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold. This scaffold is known for its biological significance and potential in drug discovery due to its ability to interact with various biological targets. The compound features a triazolopyrimidine core with a benzyloxyphenyl group and a methyl ester function, which may contribute to its physicochemical properties and biological activity.
Synthesis Analysis
The synthesis of related [1,2,4]triazolo[1,5-a]pyrimidine derivatives has been reported through efficient and regioselective one-step procedures, as seen in the synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino derivatives . These methods involve the reaction of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones, respectively. The synthesis of similar compounds has also been achieved through the condensation of 4-hydroxy-6-methyl pyran-2-one with 3-amino-1,2,4-triazole in refluxing alcohol . These synthetic routes highlight the versatility and regioselectivity in constructing the triazolopyrimidine core, which is crucial for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of triazolopyrimidine derivatives has been extensively studied, with crystallographic analysis revealing various intermolecular interactions such as hydrogen bonding, π-π stacking, and halogen interactions . These interactions are responsible for the different supramolecular assemblies observed in the crystal structures. The presence of substituents such as arylamino and trifluoromethyl groups has been shown to influence the hydrogen bonding patterns and overall molecular arrangement . This suggests that the benzyloxyphenyl and methyl ester groups in the compound of interest would also significantly affect its molecular conformation and crystal packing.
Chemical Reactions Analysis
The reactivity of triazolopyrimidine derivatives has been explored in various chemical reactions. For instance, the condensation of s-triazolo[2,3-α]pyrimidines with benzaldehyde has been investigated, leading to the formation of styryl derivatives . This indicates that the methyl groups at certain positions on the triazolopyrimidine ring are reactive and can participate in further chemical transformations. The compound of interest, with its benzyloxyphenyl and methyl ester functionalities, may also undergo similar reactions, potentially leading to a diverse array of derivatives with varied biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazolopyrimidine derivatives are influenced by their molecular structure and substituents. The solvate forms of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid have been studied, revealing different supramolecular architectures due to variations in hydrogen bonding and π-π interactions . These findings suggest that the solubility and crystalline properties of the compound of interest could be modulated by its specific substituents and solvation environment. Additionally, the antimicrobial activity of certain triazolopyrimidine derivatives has been reported, which could imply potential biological applications for the compound .
科学的研究の応用
Regioselective Synthesis and Biological Applications
One of the significant applications of this compound and its derivatives is in the efficient and regioselective synthesis of triazolopyrimidine derivatives. Massari et al. (2017) developed facile one-step procedures for the regioselective synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines, highlighting the utility of the triazolopyrimidine scaffold for preparing biologically active compounds. This synthesis approach is noteworthy for its excellent yield and regioselectivity, which is crucial for creating compounds with potential inhibitory effects on influenza virus RNA polymerase, indicating a promising application in antiviral drug development (Massari et al., 2017).
Antioxidant and Antimicrobial Properties
Another research avenue explores the synthesis of triazolopyrimidine derivatives for evaluating their biological activities, including antimicrobial and antioxidant properties. Gilava et al. (2020) synthesized a series of triazolopyrimidines using the Biginelli protocol and assessed their antimicrobial and antioxidant activities. This study underscores the compound's potential as a scaffold for developing new antimicrobial agents, contributing to the search for novel therapeutic options against resistant microbial strains (Gilava et al., 2020).
Heterocyclic Chemistry and Drug Design
The compound and its derivatives also play a crucial role in heterocyclic chemistry, serving as intermediates in the synthesis of various heterocyclic systems with potential pharmacological applications. Studies such as those by Drev et al. (2014) and Danagulyan et al. (2000) focus on the synthesis of pyrazolo and triazolopyrimidine derivatives, which are of interest in drug design due to their diverse biological activities, including antitumor, antimicrobial, and enzyme inhibitory effects. These research efforts contribute to the broader field of medicinal chemistry by providing new insights into the synthesis and application of triazolopyrimidine derivatives in drug discovery (Drev et al., 2014); (Danagulyan et al., 2000).
特性
IUPAC Name |
methyl 5-methyl-7-(2-phenylmethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c1-14-18(20(26)27-2)19(25-21(24-14)22-13-23-25)16-10-6-7-11-17(16)28-12-15-8-4-3-5-9-15/h3-11,13,19H,12H2,1-2H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKXVFQLRBFISR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=CC=C3OCC4=CC=CC=C4)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-(2-(benzyloxy)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-methoxyphenyl)-N'-[(1E)-1-(thiophen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2519955.png)
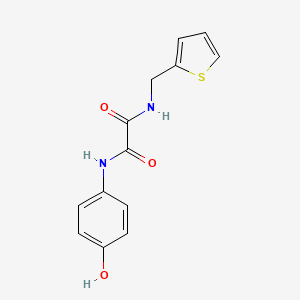

![6-Benzyl-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B2519958.png)
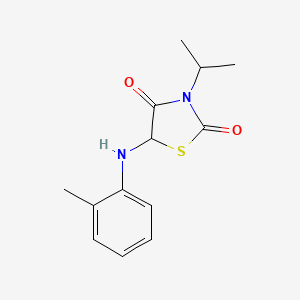
![N-(2,3-dimethylphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2519961.png)
![N-[[5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3,4-dimethoxybenzamide](/img/structure/B2519966.png)
![1-({1-[(4-tert-butylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)-3-methylpiperidine](/img/structure/B2519967.png)
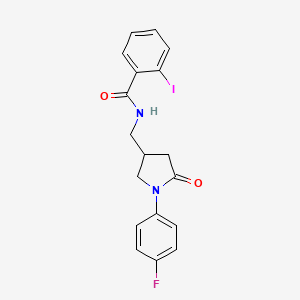
![N-{2-(4-butanoylpiperazinyl)-1-[(4-methylphenyl)sulfonyl]-2-oxoethyl}benzamide](/img/structure/B2519971.png)
![2-[(3-Hydroxypropyl)amino]-5-nitrobenzonitrile](/img/structure/B2519972.png)
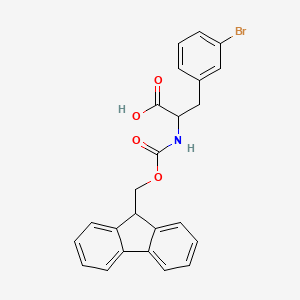
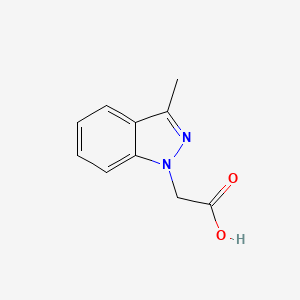
![N-[2-(1H-indol-3-yl)ethyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide](/img/structure/B2519977.png)